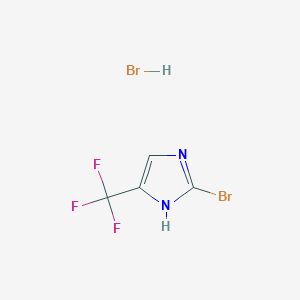

2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-5-(trifluoromethyl)pyrimidine” is a compound that has been mentioned in various sources . It’s a solid substance with a molecular weight of 226.98 . Another related compound is “2-Bromo-5-(trifluoromethyl)aniline”, which is used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .

Molecular Structure Analysis

The molecular structure of “2-Bromo-5-(trifluoromethyl)aniline” has been reported . Its molecular formula is C7H5BrF3N, with an average mass of 240.020 Da and a monoisotopic mass of 238.955734 Da .

Physical and Chemical Properties Analysis

“2-Bromo-5-(trifluoromethyl)aniline” is a solid substance . Its molecular formula is C7H5BBrF3O2, with an average mass of 268.824 Da and a monoisotopic mass of 267.951813 Da .

科学的研究の応用

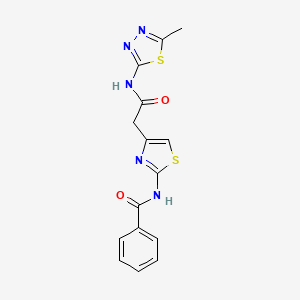

CO2 Capture

One notable application is in the development of task-specific ionic liquids for CO2 capture. The reaction of imidazole derivatives with bromoalkanes, followed by anion exchange, yields new ionic liquids capable of sequestering CO2 as a carbamate salt. Such ionic liquids are highlighted for their efficiency in CO2 capture, comparable to commercial amine sequestering agents, with the advantages of being nonvolatile and functional without water (Bates et al., 2002).

Synthesis of Heterocycles

Imidazole derivatives serve as crucial intermediates in the synthesis of various heterocyclic compounds. For instance, the cyclic imidate 5-(bromomethyl)-2-iminotetrahydrofuran hydrobromide, related to 2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide, is used for the synthesis of benzazoles and quinazolinones, offering mild reaction conditions and versatile post-reaction modifications (Fantin et al., 1993).

Amidine Synthesis

Another application is in the synthesis of amidines, where trifluoro- and trichloroethyl imidates, closely related to this compound, have been used as reagents. These imidates facilitate the preparation of amidines under mild conditions, showcasing their utility in organic synthesis (Caron et al., 2010).

Catalysis and Oxidation

Imidazole derivatives are also explored in catalysis, such as in the oxidation of sulfides to sulfoxides using imidazole tribromide immobilized on magnetic nanoparticles. This novel catalyst demonstrates high activity under solvent-free conditions at room temperature, offering an efficient and recyclable option for sulfide oxidation (Otokesh et al., 2015).

Molecular Magnetic Materials

Additionally, imidazole derivatives play a role in the development of molecular magnetic materials. Complexes derived from bisthienylethenes containing imidazole units exhibit slow magnetic relaxation and photochromic behavior, suggesting applications in data storage and photoswitching devices (Cao et al., 2015).

Safety and Hazards

The safety data sheet for “2-Bromo-5-(trifluoromethyl)aniline” indicates that it causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2-bromo-5-(trifluoromethyl)-1H-imidazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF3N2.BrH/c5-3-9-1-2(10-3)4(6,7)8;/h1H,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDSGWLSKZTAFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Br)C(F)(F)F.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172572-77-7 |

Source

|

| Record name | 2-bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Benzothiazol-2-yl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2723070.png)

![N-ethyl-N-[4-({[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2723073.png)

![8-(3-Methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723079.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2723080.png)

![4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2723085.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2723088.png)